A Comprehensive Technical Guide to the Synthesis and Characterization of tert-butyl 6-amino-1H-indazole-1-carboxylate
A Comprehensive Technical Guide to the Synthesis and Characterization of tert-butyl 6-amino-1H-indazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tert-butyl 6-amino-1H-indazole-1-carboxylate, a key intermediate in medicinal chemistry. The document details its synthesis via two primary routes, comprehensive characterization data, and its application in the development of therapeutic agents, particularly kinase and histone acetyltransferase inhibitors.
Chemical Identity and Physical Properties
tert-butyl 6-amino-1H-indazole-1-carboxylate is a substituted indazole derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the N1 position and an amino group at the C6 position of the indazole ring. This compound is recognized for its role as a crucial building block in the synthesis of various biologically active molecules.
| Property | Value | Reference |
| CAS Number | 219503-81-8 | |
| Molecular Formula | C₁₂H₁₅N₃O₂ | |
| Molecular Weight | 233.27 g/mol | |
| Melting Point | 171-172 °C | |
| Appearance | Solid | |
| Solubility | Slightly soluble in water |
Synthesis Protocols
Two primary synthetic strategies are commonly employed for the preparation of tert-butyl 6-amino-1H-indazole-1-carboxylate. The selection of the route often depends on the availability of starting materials and desired purity.
Method 1: Reduction of a Nitro Precursor
This approach involves the reduction of a nitro-substituted indazole precursor. Catalytic hydrogenation is a common and effective method for this transformation.
Caption: Synthetic pathway via reduction of a nitro precursor.
Experimental Protocol:
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Preparation: In a suitable reaction vessel, dissolve tert-butyl 6-nitro-1H-indazole-1-carboxylate in ethanol.
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Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst to the solution.
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Reaction: Stir the mixture under a hydrogen atmosphere (balloon pressure) at 25°C for 12 hours.
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Work-up: Upon completion of the reaction (monitored by TLC), filter the mixture to remove the catalyst.
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Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by recrystallization from an ethyl acetate/n-hexane mixture (1:3 v/v) to obtain the final product with high purity (≥99%).
Alternative reducing agents such as zinc powder in acidic conditions can also be employed, reportedly yielding the product in 72% isolated yield. However, catalytic hydrogenation is often preferred due to cleaner reaction profiles and avoidance of harsh acidic conditions.
Method 2: Boc Protection of 6-Amino-1H-indazole
This method involves the direct protection of the commercially available 6-amino-1H-indazole with a tert-butoxycarbonyl (Boc) group.
Caption: Synthetic pathway via Boc protection of 6-amino-1H-indazole.
Experimental Protocol:
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Preparation: Dissolve 6-amino-1H-indazole in dimethylformamide (DMF).
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Reagent Addition: Add N,N-diisopropylethylamine (DIPEA) as a base, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O).
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Reaction: Stir the reaction mixture at room temperature for 12 hours. This one-pot reaction typically achieves a high conversion rate (>95%).
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Work-up: After the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure tert-butyl 6-amino-1H-indazole-1-carboxylate.
Spectroscopic and Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
| Technique | Data |
| ¹H NMR | δ (CDCl₃): 1.71 (s, 9H, Boc), 4.02 (br s, 2H, NH₂), 6.68-7.97 (m, aromatic protons). |
| ¹³C NMR | Data not explicitly found in the provided search results, but expected signals would include those for the Boc group (~28, 80 ppm), and aromatic carbons. |
| IR Spectroscopy | Specific data not found, but characteristic peaks for N-H stretching (amine), C=O stretching (carbamate), and aromatic C-H and C=C stretching would be expected. |
| Mass Spectrometry | Molecular Weight: 233.27 g/mol . Expected [M+H]⁺ peak around 234.12. |
Application in Drug Discovery: A Workflow Example
tert-butyl 6-amino-1H-indazole-1-carboxylate is a valuable intermediate in the synthesis of kinase inhibitors and epigenetic modulators, such as the EP300/CBP histone acetyltransferase inhibitor DS-9300. The amino group at the C6 position serves as a key handle for further functionalization and elaboration into more complex molecular architectures.
The following diagram illustrates a generalized workflow for the utilization of this intermediate in a drug discovery pipeline.
Caption: Generalized workflow for the use of the title compound in drug discovery.
This workflow highlights the critical role of tert-butyl 6-amino-1H-indazole-1-carboxylate as a starting point for generating a library of diverse compounds for biological screening. The Boc protecting group allows for selective reactions at other positions before its removal under acidic conditions to enable further modifications at the N1 position of the indazole ring. This strategic approach is fundamental in structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of drug candidates.
